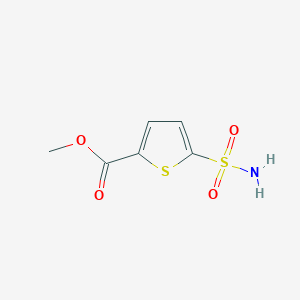

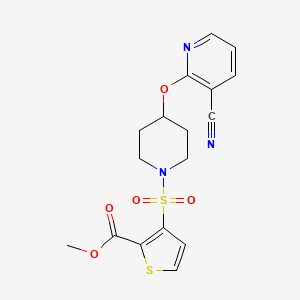

甲基 5-磺酰氨基噻吩-2-羧酸酯

描述

Synthesis Analysis

The synthesis of thiophene derivatives, such as methyl 5-sulfamoylthiophene-2-carboxylate, often involves reactions with acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, leading to compounds with novel fluorescence properties (Guo Pusheng, 2009). Additionally, the Gewald reaction is a notable method for synthesizing 2-aminothiophenes from aryl alkyl ketones, ethyl cyanoacetate, and elemental sulfur, showcasing the compound's synthesis versatility (V. Tormyshev et al., 2006).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including methyl 5-sulfamoylthiophene-2-carboxylate, reveals intricate details about their crystal packing, intermolecular interactions, and the role of amino and carboxyl groups in facilitating various interactions within the crystal lattice. These interactions are crucial for understanding the compound's reactivity and properties (Y. Tao et al., 2020).

Chemical Reactions and Properties

Thiophene derivatives undergo a range of chemical reactions, including halogenation, nitration, and Claisen type rearrangement, offering pathways to synthesize various functionalized compounds. These reactions are influenced by the presence of substituents on the thiophene ring, which can alter the compound's reactivity and the outcome of these reactions (C. Corral & J. Lissavetzky, 1984).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. The crystallographic analysis provides insights into the compound's packing, interactions, and stability, which are essential for its application in various fields (Y. Tao et al., 2020).

Chemical Properties Analysis

The chemical properties of methyl 5-sulfamoylthiophene-2-carboxylate, including its acidity, basicity, and reactivity towards various reagents, are fundamental to its application in synthesis. The compound's ability to undergo electrophilic substitution, nucleophilic addition, and other chemical transformations highlights its versatility in organic chemistry (K. Gewald, 1976).

科学研究应用

化学合成和表征

甲基5-磺胺基噻吩-2-羧酸酯已被用作各种化学合成中的关键中间体。例如,它作为Lornoxicam合成中的起始化合物,在温度敏感性和在最佳条件下产率为17%的过程中发挥了作用,展示了该化合物在复杂化学过程中的作用(Guan, 2012)。此外,通过晶体学方法对其结构和相互作用性质进行了复杂分析,强调了其在理解分子相互作用和性质方面的重要性(Tao et al., 2020)。

有机合成和材料科学

该化合物在有机合成和材料科学领域起着关键作用。它在AminothiopheneCarboxylic Acids的Gewald合成中作为前体,提供了一种合成δ-氨基酸(被认为是二肽类似物)的新方法(Özbek等,2008)。此外,其衍生物在纺织染色领域表现出有希望的结果,在涤纶织物上提供了一系列颜色,并具有良好的牢固性能,尽管它们表现出较差的光稳定性(Iyun et al., 2015)。

制药和生物研究

在制药和生物研究中,甲基5-磺胺基噻吩-2-羧酸酯的衍生物已被合成并评估其抗菌活性,展示了该化合物在新疗法制剂开发中的作用(Babu et al., 2016)。另一项研究专注于从噻吩衍生物中衍生的纳米有机固体酸的合成和表征,用于它们在绿色和温和条件下的催化应用,表明了其在环保友好化学过程中的实用性(Zolfigol et al., 2015)。

属性

IUPAC Name |

methyl 5-sulfamoylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S2/c1-11-6(8)4-2-3-5(12-4)13(7,9)10/h2-3H,1H3,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMOJFQLKDRNDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-sulfamoylthiophene-2-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2492229.png)

![1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2492236.png)

![N-(6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492239.png)